molecular formula C14H16ClN3O2 B7131566 N-[(7-chloro-4-oxo-3H-quinazolin-2-yl)methyl]-N-propylacetamide

N-[(7-chloro-4-oxo-3H-quinazolin-2-yl)methyl]-N-propylacetamide

Cat. No.: B7131566
M. Wt: 293.75 g/mol
InChI Key: NPQOUPVHLVAADW-UHFFFAOYSA-N
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Description

N-[(7-chloro-4-oxo-3H-quinazolin-2-yl)methyl]-N-propylacetamide is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-[(7-chloro-4-oxo-3H-quinazolin-2-yl)methyl]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-3-6-18(9(2)19)8-13-16-12-7-10(15)4-5-11(12)14(20)17-13/h4-5,7H,3,6,8H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQOUPVHLVAADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-chloro-4-oxo-3H-quinazolin-2-yl)methyl]-N-propylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-chloro-4-oxo-3H-quinazoline-2-carbaldehyde.

    Formation of Intermediate: The aldehyde is then reacted with propylamine under controlled conditions to form an imine intermediate.

    Reduction: The imine intermediate is reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(7-chloro-4-oxo-3H-quinazolin-2-yl)methyl]-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(7-chloro-4-oxo-3H-quinazolin-2-yl)methyl]-N-propylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[(7-chloro-4-oxo-3H-quinazolin-2-yl)methyl]-N-propylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-oxo-3H-quinazoline-2-carbaldehyde: A precursor in the synthesis of N-[(7-chloro-4-oxo-3H-quinazolin-2-yl)methyl]-N-propylacetamide.

    N-propyl-4-oxo-3H-quinazoline-2-carboxamide: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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